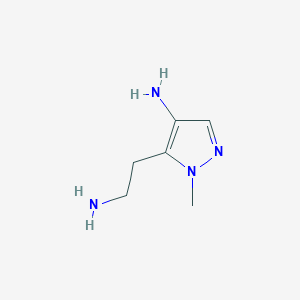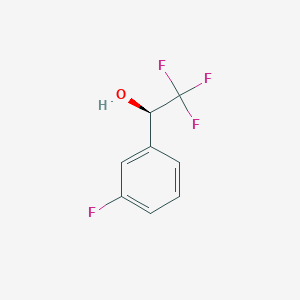
4-(4-Fluorophenoxy)butan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Fluorophenoxy)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClFNO . It has an average mass of 219.684 Da and a monoisotopic mass of 219.082626 Da .
Molecular Structure Analysis
The molecular structure of “4-(4-Fluorophenoxy)butan-1-amine hydrochloride” consists of a butan-1-amine chain attached to a fluorophenol group . The presence of the fluorine atom and the hydrochloride group can significantly influence the chemical properties of the compound .Physical And Chemical Properties Analysis
The compound “4-(4-Fluorophenoxy)butan-1-amine hydrochloride” has a molecular weight of 219.68 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Electrophilic Amination
- Study 1 : Bombek et al. (2004) explored the electrophilic amination of 4-fluorophenol, resulting in the removal of the fluorine atom and introduction of chlorine. This research contributes to the understanding of chemical reactions involving fluorophenols (Bombek et al., 2004).
Polymer Chemistry
- Study 2 : Kumar et al. (1999) demonstrated the enzymatic grafting of chlorogenic acid onto chitosan using 4-fluorophenol. This study has implications in improving water solubility and bioavailability of compounds (Kumar et al., 1999).
Metal Complex Chemistry
- Study 3 : Chaudhuri et al. (2001) investigated the electronic structure of metal complexes containing o-iminobenzosemiquinonate radical ligands. This research aids in understanding the oxidation states in transition-metal complexes (Chaudhuri et al., 2001).
Hydrogen-Bond Basicity
- Study 4 : Graton et al. (1999) used 4-fluorophenol as a reference in studying the hydrogen-bond basicity of aliphatic primary amines. This research provides insight into the hydrogen-bonding capabilities of such compounds (Graton et al., 1999).
Antimalarial Activity
- Study 5 : O’Neill et al. (2009) synthesized 4-fluoro analogues of amodiaquine, assessing their antimalarial activity. This contributes to the development of new antimalarial drugs (O’Neill et al., 2009).
Chitosan Hydrogels
- Study 6 : Karimi et al. (2018) used tris(2-(2-formylphenoxy)ethyl)amine to cross-link chitosan hydrogels for drug delivery. This research is significant for creating responsive hydrogels in drug delivery systems (Karimi et al., 2018).
Chemical Carcinogenesis
- Study 8 : Mulder and Meerman (1983) discussed the metabolism of aromatic amines and their role in chemical carcinogenesis. This study provides insight into the biochemical pathways of potentially harmful compounds (Mulder & Meerman, 1983).
Photocatalysts for Reduction of Nitro Compounds
- Study 20 : Nasrollahzadeh et al. (2020) reviewed the use of graphene-based catalysts, including those derived from 4-fluorophenol, in the reduction of nitro compounds. This is relevant in the synthesis of amines for various industrial applications (Nasrollahzadeh et al., 2020).
Eigenschaften
IUPAC Name |
4-(4-fluorophenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFFWTPJRKVBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)butan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

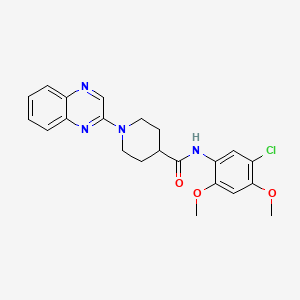
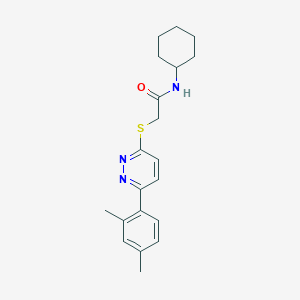
![4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2917453.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2917455.png)
![2-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2917456.png)
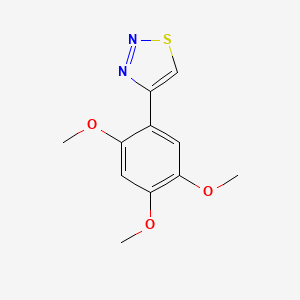
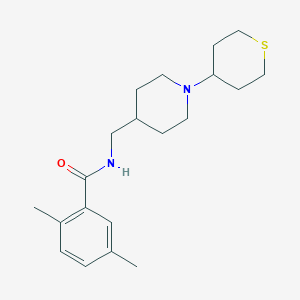

![N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917465.png)
![2-Methyl-3-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2917467.png)
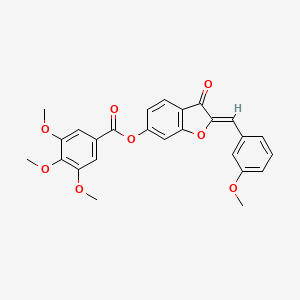
![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)
